An In-depth Technical Guide to 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid
An In-depth Technical Guide to 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid, a molecule of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, a plausible synthetic route via Friedel-Crafts acylation, and its potential pharmacological applications based on its structural motifs. While experimental data on this specific compound is limited in publicly available literature, this guide synthesizes established chemical principles and data from analogous structures to provide a robust framework for researchers.
Introduction
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid is a keto-acid derivative incorporating the 3,4-dihydro-2H-1,5-benzodioxepin moiety. The benzodioxepin scaffold is a recognized pharmacophore present in a variety of biologically active compounds.[1] The presence of both a ketone and a carboxylic acid functional group offers versatile handles for further chemical modifications, making it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. This guide aims to provide a detailed understanding of its core properties and potential, serving as a foundational resource for researchers exploring its utility.
Chemical and Physical Properties
The properties of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid are summarized in the table below. It is important to note that while some data is available from commercial suppliers, other values are predicted based on its structure.
| Property | Value | Source |
| Molecular Formula | C13H14O5 | Sigma-Aldrich |
| Molecular Weight | 250.25 g/mol | Sigma-Aldrich |
| CAS Number | 175136-33-1 | Sigma-Aldrich |
| Appearance | Predicted: White to off-white solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Predicted: 523.5 ± 45.0 °C (at 760 mmHg) | N/A |
| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | N/A |
| pKa | Predicted: ~4.5 (for the carboxylic acid) | N/A |
| InChI Key | RQYNFIARXFWNDM-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis Pathway: Friedel-Crafts Acylation
A logical and established method for the synthesis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid is the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepin with succinic anhydride.[2] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.
Reaction Mechanism
The reaction proceeds through the following key steps:
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Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride by coordinating to one of the carbonyl oxygens. This facilitates the cleavage of the anhydride ring, generating a highly reactive acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of 3,4-dihydro-2H-1,5-benzodioxepin acts as a nucleophile, attacking the electrophilic acylium ion. The ether linkages on the benzodioxepin ring are ortho-, para-directing, and activating, favoring substitution at the C7 position.
-
Rearomatization: The resulting arenium ion intermediate loses a proton to restore aromaticity, yielding the final product complexed with the Lewis acid.
-
Workup: An aqueous workup is necessary to hydrolyze the aluminum chloride complex and liberate the free 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid.
Caption: Friedel-Crafts Acylation Workflow for Synthesis.
Experimental Protocol (Proposed)
This proposed protocol is based on standard procedures for Friedel-Crafts acylations. Optimization of reaction conditions may be necessary to achieve high yields.
Materials:
-
3,4-dihydro-2H-1,5-benzodioxepin
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or nitrobenzene as solvent
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Water
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Organic solvent for extraction (e.g., ethyl acetate)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (2.2 eq). Cool the flask in an ice bath.
-
Addition of Reactants: Suspend the AlCl₃ in anhydrous dichloromethane. In a separate flask, dissolve 3,4-dihydro-2H-1,5-benzodioxepin (1 eq) and succinic anhydride (1.1 eq) in anhydrous dichloromethane.
-
Reaction Execution: Slowly add the solution of the benzodioxepin and succinic anhydride to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Analytical Characterization
Comprehensive analytical characterization is crucial for confirming the structure and purity of the synthesized compound.
Spectroscopic Data (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the butanoic acid chain, and the protons of the dioxepin ring. The aromatic protons on the substituted ring will likely appear as a complex multiplet. The methylene protons adjacent to the ketone and the carboxylic acid will appear as triplets. The protons of the dioxepin ring will likely show multiplets corresponding to the -OCH₂- and -CH₂-CH₂-O- groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the ketone (~195-205 ppm) and the carboxylic acid (~170-180 ppm).[3] Aromatic carbons will resonate in the 110-160 ppm region, and the aliphatic carbons of the butanoic acid chain and the dioxepin ring will appear in the upfield region.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretch of the ketone (around 1680 cm⁻¹) and the carboxylic acid (a broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1710 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound (250.25 g/mol ).
Potential Biological Activity and Applications
While no specific biological activities have been reported for 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid, its structural components suggest several areas of potential pharmacological relevance.
-
Benzodioxepin Derivatives: The benzodioxepin nucleus is found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[1][4]
-
4-Oxobutanoic Acid Derivatives: The 4-oxobutanoic acid moiety is a versatile pharmacophore. For instance, derivatives of 4-aryl-4-oxobutanoic acids are precursors to pyridazinones, which exhibit antimicrobial and anti-inflammatory properties.[5] Furthermore, some 4-oxo-4-(indolin-1-yl)butanoic acid derivatives have been identified as potent and selective S1P₁ receptor agonists, which are relevant for treating autoimmune diseases.[6]
The combination of these two moieties in the target molecule makes it a compelling candidate for screening in various biological assays, particularly in the areas of oncology, inflammation, and immunology. The carboxylic acid functionality also provides a handle for the synthesis of prodrugs or for conjugation to other molecules to modulate pharmacokinetic properties.
Conclusion
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid is a structurally interesting molecule with significant potential as a building block in medicinal chemistry. This guide has outlined its fundamental properties and a robust synthetic strategy. The lack of extensive published data highlights an opportunity for novel research into its synthesis, characterization, and biological evaluation. The insights provided herein are intended to serve as a catalyst for such investigations, paving the way for the discovery of new therapeutic agents.
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